4-(Morpholino)-3-buten-2-one, also known as 3-Hydroxy-4-(morpholino)-3-buten-2-one, is a Maillard reaction product. [] The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. [] Maillard reaction products are known to possess antioxidative properties. []
4-Morpholino-3-buten-2-one is an organic compound characterized by its unique structure and reactivity. It is classified as an enone, specifically an α,β-unsaturated carbonyl compound, which makes it valuable in various chemical syntheses and applications. The molecular formula of 4-Morpholino-3-buten-2-one is , and its CAS number is 6051-55-4. This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.
The synthesis of 4-Morpholino-3-buten-2-one can be achieved through several methods, primarily involving the reaction of 3-buten-2-one with morpholine in the presence of a suitable solvent.
The reaction conditions are crucial for maximizing yield and purity. For instance, controlling temperature and reaction time can significantly impact the formation of by-products. The typical yield for this synthesis can range from 70% to 90%, depending on the specific conditions employed.
4-Morpholino-3-buten-2-one participates in various chemical reactions due to its electrophilic nature:
Common reagents used in reactions involving 4-Morpholino-3-buten-2-one include:
The mechanism of action for 4-Morpholino-3-buten-2-one primarily involves its reactivity as an α,β-unsaturated carbonyl compound:
This mechanism underlies its utility in organic synthesis, particularly in creating more complex structures through multi-step reactions.
4-Morpholino-3-buten-2-one has several significant applications:
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